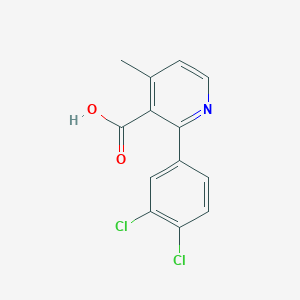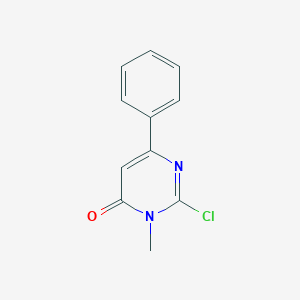
2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-3-甲基-6-苯基嘧啶-4(3H)-酮是一种杂环有机化合物,属于嘧啶酮类。该化合物以嘧啶环为特征,嘧啶环是六元环,在1位和3位含有两个氮原子。2位存在氯原子、3位存在甲基和6位存在苯基,这使得该化合物独一无二。嘧啶酮以其多样的生物活性而闻名,常作为合成各种药物和农用化学品的中间体。
准备方法
合成路线和反应条件
2-氯-3-甲基-6-苯基嘧啶-4(3H)-酮的合成可以通过多种合成路线实现。一种常见的方法是在特定反应条件下,对合适的先驱体进行环化。例如,在氢氧化钠等碱的存在下,2-氯-3-甲基嘧啶与苯甲醛反应,可以得到所需的化合物。反应通常在乙醇或甲醇等有机溶剂中进行,在升高的温度下进行。
工业生产方法
在工业生产中,2-氯-3-甲基-6-苯基嘧啶-4(3H)-酮的生产可能涉及大规模间歇或连续流工艺。方法的选择取决于产率、纯度和成本效益等因素。优化反应条件,例如温度、压力和溶剂选择,对于最大限度地提高生产效率至关重要。
化学反应分析
反应类型
2-氯-3-甲基-6-苯基嘧啶-4(3H)-酮可以进行各种化学反应,包括:
取代反应: 在适当的条件下,2位上的氯原子可以被其他亲核试剂,例如胺或硫醇取代。
氧化反应: 3位上的甲基可以使用高锰酸钾等氧化剂氧化,形成羧基。
还原反应: 可以使用硼氢化钠等还原剂将嘧啶酮环还原,形成二氢嘧啶酮衍生物。
常用试剂和条件
取代: 亲核试剂(胺、硫醇)、碱(氢氧化钠)、溶剂(乙醇、甲醇)
氧化: 氧化剂(高锰酸钾)、溶剂(水、丙酮)
还原: 还原剂(硼氢化钠)、溶剂(乙醇、甲醇)
主要产物
取代: 2-氨基-3-甲基-6-苯基嘧啶-4(3H)-酮,2-硫代-3-甲基-6-苯基嘧啶-4(3H)-酮
氧化: 2-氯-3-羧基-6-苯基嘧啶-4(3H)-酮
还原: 2-氯-3-甲基-6-苯基-1,2,3,4-四氢嘧啶-4-酮
科学研究应用
2-氯-3-甲基-6-苯基嘧啶-4(3H)-酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,例如抗菌、抗病毒和抗癌特性。
医药: 研究其在开发新药中的潜在用途,特别是作为酶抑制剂或受体拮抗剂。
工业: 用于生产农用化学品、染料和其他特种化学品。
作用机制
2-氯-3-甲基-6-苯基嘧啶-4(3H)-酮的作用机制取决于其具体的应用。在生物系统中,它可能通过抑制特定酶或与特定受体结合来起作用,从而调节生化途径。例如,它可以抑制参与 DNA 复制的关键酶的活性,从而产生抗菌或抗癌作用。所涉及的确切分子靶点和途径需要进一步的实验验证。
相似化合物的比较
2-氯-3-甲基-6-苯基嘧啶-4(3H)-酮可以与其他嘧啶酮衍生物进行比较,例如:
2-氯-4(3H)-嘧啶酮: 缺乏甲基和苯基,导致不同的化学和生物特性。
3-甲基-6-苯基-4(3H)-嘧啶酮: 缺乏氯原子,这可能会影响其反应性和生物活性。
2-氨基-3-甲基-6-苯基嘧啶-4(3H)-酮:
2-氯-3-甲基-6-苯基嘧啶-4(3H)-酮的独特性在于其特定的取代模式,它赋予了独特的化学反应性和潜在的生物活性。
属性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-chloro-3-methyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN2O/c1-14-10(15)7-9(13-11(14)12)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI 键 |
VJRHVFOYFIVEMV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(N=C1Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



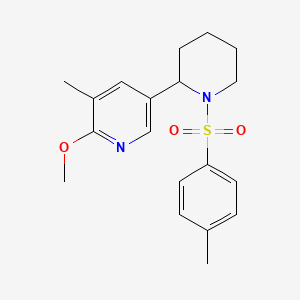
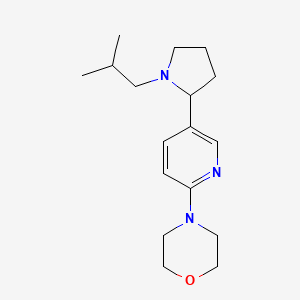

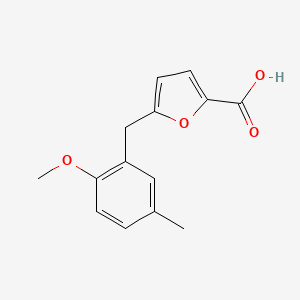

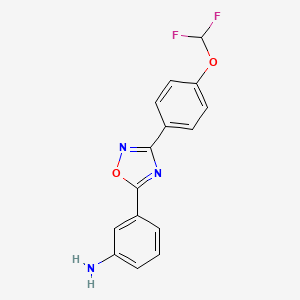


![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)

![[2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)

